

Technical Support Center: Phase Modifiers for DEHDMPA/n-Dodecane Systems

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Compound of Interest

Compound Name: *N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide*

CAS No.: 215394-03-9

Cat. No.: B3116272

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Case ID: DEHDMPA-Phase-Stability-001 Status: Open Assigned Specialist: Senior Application Scientist, Actinide Separations Group

System Overview & Core Mechanism

Subject: *N,N*-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) in *n*-dodecane.

Operational Context: DEHDMPA is a branched monoamide extractant designed primarily for the selective extraction of Uranium(VI) over Plutonium(IV) and fission products from nitric acid media. Unlike straight-chain amides (e.g., DHHA), the branched structure (2,2-dimethyl) is engineered to increase solubility in aliphatic diluents like *n*-dodecane and suppress third-phase formation.

The Problem: Despite its branched design, DEHDMPA/*n*-dodecane systems can still undergo Third Phase Formation (splitting of the organic phase into a light diluent-rich layer and a heavy metal-solvate-rich layer) under specific stress conditions:

- High Metal Loading: Exceeding the Limiting Organic Concentration (LOC) of U(VI).
- High Acidity: Excessive extraction of HNO₃ at high aqueous acidities (>4-6 M).
- Low Temperature: Reduced solubility of the metal-solvate complex.

Troubleshooting Guide (Q&A Format)

Q1: I am observing a third heavy organic layer at the interface. Why is this happening with DEHDMPA?

A: You have exceeded the Limiting Organic Concentration (LOC). In non-polar diluents like n-dodecane, the polar metal-solvate complexes (e.g.,

) aggregate due to dipole-dipole interactions. When these aggregates become too large or numerous, they separate from the bulk diluent to form a "Third Phase."

Immediate Fixes:

- Increase Temperature: Raising the process temperature (e.g., from 25°C to 35-40°C) often resolubilizes the third phase by increasing the disorder (entropy) of the alkyl chains.
- Add a Phase Modifier: See Q2.

Q2: Which phase modifier should I use to restore a single organic phase?

A: The choice depends on your waste management requirements (CHON vs. Non-CHON).

Modifier Class	Specific Chemical	Concentration	Impact on System
Phosphorus-Based (Standard)	TBP (Tri-n-butyl phosphate)	5% – 20% v/v	High Efficiency. TBP acts as a co-solvent and disrupts aggregates. Drawback: Introduces phosphorus, negating the "incinerability" benefit of using amides.
Alcohol-Based (CHON)	1-Octanol or Isodecanol	5% – 15% v/v	CHON Compliant. Maintains full incinerability. Drawback: Can slightly suppress D-values (distribution ratios) due to hydrogen bonding with the extractant.
Amide-Based (Co-Extractant)	DHOA (N,N-dihexyloctanamide)	0.1 M – 0.5 M	Compatible. Often used as a modifier for other amides. Increases polarity without introducing P or OH groups.

Q3: Will adding a modifier affect my U/Pu separation factor?

A: Yes, likely.

- TBP: May increase Pu(IV) extraction slightly, potentially reducing the U/Pu separation factor (since TBP extracts Pu(IV) well).
- Alcohols: Often act as "antagonists," slightly lowering the distribution ratio (

) by solvating the free extractant, making it less available for metal complexation. You must re-verify your

values after addition.

Q4: How do I determine the exact "Third Phase Limit" (LOC) for my specific feed?

A: Do not rely on literature values alone, as LOC is sensitive to ionic strength. Perform the Isothermal Titration Protocol (see Section 3).

Experimental Protocols

Protocol A: Determination of Limiting Organic Concentration (LOC)

Objective: Define the maximum U(VI) loading before phase splitting occurs.

- Preparation: Prepare 5 mL of your organic phase (e.g., 1.0 M DEHDMPA in n-dodecane).
- Contact: In a thermostated vessel (25°C), contact the organic phase with an aqueous phase containing varying concentrations of U(VI) (e.g., 50, 75, 100, 125, 150 g/L) in 3 M HNO₃.
- Equilibration: Vortex for 10 minutes; centrifuge for 5 minutes at 3000 rpm.
- Observation: Visually inspect for three layers.
 - Top: Diluent-rich organic.
 - Middle: Heavy organic (Third Phase) – often viscous/yellow.
 - Bottom: Aqueous.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Quantification: If a third phase forms, sample the heavy phase and analyze U concentration via ICP-OES. This concentration is the saturation limit.

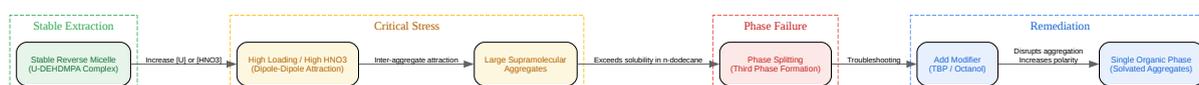
Protocol B: Phase Modifier Efficiency Test

Objective: Determine the minimum modifier % required to prevent splitting.

- Induce Failure: Create a "failed" system (e.g., loaded with 150 g/L U) that exhibits a third phase.
- Titration: Add the modifier (e.g., TBP or Octanol) in 1% v/v increments to the heterogeneous organic mixture.
- Agitation: Vortex and centrifuge after each addition.
- Endpoint: The point at which the two organic layers merge back into a single clear phase is the Critical Modifier Concentration (CMC).
- Safety Margin: Operational standard is typically CMC + 5% v/v.

Visualizing the Mechanism

The following diagram illustrates the transition from a stable extracted complex to third-phase formation and its remediation by a modifier.



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Figure 1: Mechanism of third-phase formation in DEHDMPA systems and the restorative action of phase modifiers.

References

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